delta-Iraldeine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51703-99-2 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-3-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h9H,6-8H2,1-5H3/b11-9+ |
InChI Key |
NSSHGPBKKVJJMM-PKNBQFBNSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C(\C)/C(=O)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=C(C)C(=O)C |
melting_point |
62.00 °C. @ 760.00 mm Hg |
physical_description |
Liquid Colourless solid, Warm floral aroma |
solubility |
Practically insoluble to insoluble Soluble (in ethanol) |
Origin of Product |
United States |
Occurrence, Isolation, and Metabolic Context
Biosynthetic Pathways and Precursor Analysis in Biological Systems
The biosynthesis of delta-Iraldeine, a methyl ionone (B8125255), is understood through its relation to the well-studied ionone pathway. Ionones and their derivatives are classified as apocarotenoids, which are formed from the degradation of larger carotenoid molecules. wikipedia.orgmdpi.com
The primary precursors for these compounds are carotenoids, such as β-carotene. mdpi.com The key step in the biosynthesis is the enzymatic cleavage of the carotenoid backbone. This reaction is catalyzed by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs). researchgate.netmdpi.com Specifically, the CCD1 family of enzymes is primarily responsible for cleaving carotenoids at the 9,10 and 9',10' positions to produce C13-apocarotenoids, the foundational structure of ionones. mdpi.com
The formation of different isomers (α, β, γ) is determined by the subsequent cyclization of an intermediate, pseudoionone. perfumerflavorist.com this compound, being a C14 methyl ionone, follows this fundamental pathway, originating from the oxidative cleavage of a carotenoid precursor, followed by cyclization and methylation steps. This process occurs through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal isoprene (B109036) precursors for all terpenoids, including the parent carotenoids. mdpi.com
Environmental Occurrence and Distribution
The environmental presence of this compound is linked to its role as a floral volatile organic compound (VOC). Floral scents are complex mixtures of low molecular weight lipophilic compounds that are released by plants into the atmosphere. researchgate.net Terpenoids, the class to which this compound belongs, are one of the most common and abundant groups of floral volatiles found in nature. nih.gov
The distribution and concentration of these compounds in the environment are influenced by a variety of biotic and abiotic factors. nih.gov Biotic factors include the specific plant species, its developmental stage, and interactions with pollinators. nih.gov Abiotic factors such as temperature, light intensity, and humidity can significantly affect the emission rates of these volatiles from plants. nih.govnih.gov For example, emissions of monoterpenes have been observed to increase in drier conditions, while sesquiterpene emissions are positively correlated with mean annual temperature. nih.gov As volatile compounds, they can be distributed by wind and are subject to chemical transformations in the atmosphere. The widespread distribution of terpenoids suggests their significant contribution to atmospheric chemistry, particularly in vegetated areas. researchgate.net
Detection in Sediment Samples
Analysis of Origins: Petrogenic versus Pyrogenic Sources
The distinction between petrogenic and pyrogenic sources is a critical aspect of environmental forensics, particularly in the study of hydrocarbon contamination. nih.govesaa.orgresearchgate.netresearchgate.netnih.gov Petrogenic sources are derived from petroleum, while pyrogenic sources originate from the incomplete combustion of organic materials. nih.gov
There is no direct evidence in the available scientific literature to suggest that this compound is a significant marker for either petrogenic or pyrogenic contamination. The synthesis of ionones and their derivatives, including this compound, is a controlled industrial process and is not naturally associated with petroleum formation or combustion processes. scentree.co Therefore, its presence in an environmental sample would more likely indicate contamination from anthropogenic sources related to its production or use in consumer products rather than a direct link to fossil fuels or burning events.
Status as a Laboratory Contaminant and Implications for Analytical Studies
The potential for fragrance compounds to act as laboratory contaminants is a recognized issue in trace analytical chemistry. core.ac.uk Given the widespread use of scented personal care products, cleaning supplies, and air fresheners, compounds like this compound can be introduced into a laboratory environment and inadvertently contaminate samples, leading to false-positive results.
While there are no specific studies that single out this compound as a major laboratory contaminant, its physical and chemical properties are similar to other volatile and semi-volatile organic compounds known to pose contamination risks. The implications for analytical studies are significant, as the presence of such contaminants can compromise the integrity of research, particularly in studies requiring the detection of trace-level organic compounds. Rigorous laboratory protocols, including the use of blank samples and controlled environments, are essential to mitigate the risk of contamination from ubiquitous compounds like fragrance ingredients.
Chemical Synthesis and Analog Development
De Novo Synthetic Methodologies for Delta-Iraldeine
In the context of organic chemistry, a de novo synthesis refers to the creation of complex molecules from simple, readily available precursors, as opposed to modifying existing complex structures. wikipedia.org The industrial synthesis of methyl ionones, the class of compounds to which this compound belongs, is a classic example of a de novo pathway. This process is typically accomplished in two main stages: aldol (B89426) condensation followed by acid-catalyzed cyclization.
The synthesis begins with the Aldol condensation of citral (B94496) and methyl ethyl ketone (also known as butanone). patsnap.comperfumerflavorist.com This base-catalyzed reaction forms a linear intermediate known as pseudo-methylionone. patsnap.comgoogle.com A variety of catalysts and solvents can be employed to optimize this step, with reaction conditions influencing the yield and purity of the pseudo-methylionone. google.comgoogle.com
The second stage involves the cyclization of the pseudo-methylionone intermediate in the presence of an acid catalyst. perfumerflavorist.com This intramolecular reaction forms the characteristic trimethylcyclohexenyl ring of the methyl ionone (B8125255) structure. The choice of acid and the reaction conditions are critical as they determine the isomeric composition of the final product, yielding a mixture of alpha, beta, and gamma isomers. perfumerflavorist.com For instance, strong acids like sulfuric acid tend to favor the formation of beta-isomers, whereas weaker acids such as phosphoric acid can lead to a higher proportion of alpha-isomers. perfumerflavorist.comgoogle.com
Below is a table summarizing various conditions reported for the de novo synthesis of methyl ionone intermediates and their subsequent cyclization.
| Step | Reactants | Catalyst | Solvent | Temperature | Outcome | Reference |
| Condensation | Citral, Butanone | Pyrrolidine | Methanol | 50°C | Pseudo-methylionone | google.com |
| Condensation | Citral, Butanone | Pyridine | Isopropanol | 50°C | Pseudo-methylionone | google.com |
| Condensation | Citral, Butanone | Sodium Hydroxide | Acetonitrile | 60°C | Pseudo-methylionone | google.com |
| Condensation | Citral, Methyl Ethyl Ketone | Sodium Methylate | Methanol | 0 to -5°C | β-Hydroxy Ketone | google.com |
| Cyclization | Pseudo-methylionone | Phosphoric Acid | None | 87-89°C | Methyl Ionone (77.1% iso) | google.com |
| Cyclization | Pseudo-methylionone Distillate | Sulfuric Acid, Acetic Acid | Cyclohexane | 0 to 5°C | Methyl Ionone (67.8% iso) | google.com |
Preparation of Ionone and Methylionone Analogues from Pyronene Derivatives
Alternative synthetic routes explore the use of different starting materials to access novel ionone-like structures. One such approach utilizes pyronene derivatives as versatile intermediates. researchgate.net
Researchers have successfully prepared "iso"-beta-ionone and "iso"-beta-isomethylionone from delta-pyronene. researchgate.net The synthesis proceeds via a key intermediate, 1,6,6-trimethyl-2-methylene cyclohexan-1-ol. This allylic alcohol is derived from delta-pyronene in two steps: epoxidation followed by reduction. researchgate.net
Delta-pyronene (δ-pyronene) serves as a valuable terpenic synthon, which is a building block in the synthesis of terpenes. researchgate.net It is readily available from myrcene. The transformation of δ-pyronene into the pivotal allylic alcohol intermediate, 1,6,6-trimethyl-2-methylene cyclohexan-1-ol, is efficient, proceeding with a 60% yield over two steps. researchgate.net This intermediate is then used to build the final ionone analogues. For example, the synthesis of "iso"-β-ionone involves reacting the allylic alcohol with 1-chloro-2-trimethylsiloxy-1-propene in the presence of boron trifluoride etherate. This reaction forms an intermediate, 3-chloro-4-(2,3,3-trimethylcyclohex-1-enyl)butan-2-one, with a 95% yield. researchgate.net This demonstrates the effective use of δ-pyronene as a starting point for accessing complex ionone structures. researchgate.net
Stereoselective Synthesis and Isomer Control
Control over the specific isomer formed during synthesis is a key challenge in the production of methyl ionones. This includes control of both constitutional isomers (differing in the position of the double bond, e.g., alpha, beta, gamma) and stereoisomers (differing in the spatial arrangement of atoms).
Control of constitutional isomers is typically achieved by carefully selecting the catalyst and conditions for the cyclization of pseudo-methylionone. perfumerflavorist.com The reaction mechanism involves the formation of a carbocation intermediate, and the choice of acid influences the subsequent rearrangement and proton elimination, which ultimately dictates the position of the double bond in the cyclohexenyl ring. It has been established that cyclization first yields the α-ionone, which can then rearrange to the more thermodynamically stable β-ionone under the influence of the acidic catalyst. perfumerflavorist.com
Stereoselective synthesis, which aims to produce a single enantiomer or diastereomer, is a more complex challenge. While specific, highly stereoselective methods for this compound are not widely published, general principles of asymmetric synthesis are applicable. Organocatalysis, for example, has been used in the stereoselective synthesis of related fragrance compounds like lilac aldehydes. claremont.edu This approach uses a chiral catalyst to direct the formation of specific stereocenters during a key ring-forming reaction. Such strategies often aim to mimic biosynthetic pathways, which are inherently stereoselective. claremont.edu Applying these concepts, such as using chiral catalysts or auxiliaries, could provide a pathway to control the stereochemistry of the chiral centers in this compound and its analogues.
Rational Design and Synthesis of this compound Derivatives for Targeted Research
The rational design of molecules involves modifying a known chemical scaffold to create new derivatives with specific, targeted properties or biological activities. While often associated with drug discovery, nih.gov this approach is also applied to other fields, including materials science and fragrance chemistry.
The ionone structure has served as a template for the synthesis of novel derivatives with potential therapeutic applications. In one study, researchers synthesized a series of five- and six-membered heterocyclic ionone-like derivatives. nih.gov This work was based on the rational design of new compounds intended to act as anti-inflammatory agents. The synthesis was achieved in a single step from a key ionone intermediate. Biological evaluation revealed that several of these new derivatives were active inhibitors of the respiratory burst of human neutrophils without affecting cell viability, and two compounds were potent inhibitors of neutrophil migration. nih.gov These findings identify the ionone-derived molecules as potential lead compounds for treating psoriasis and related neutrophilic dermatoses. nih.gov
This research exemplifies how the core structure of an iraldeine-related compound can be systematically modified to generate derivatives for targeted research, in this case, the development of new anti-inflammatory agents. nih.gov Further research has also explored β-ionone and its analogs as potential anticancer agents, highlighting the versatility of the ionone scaffold in medicinal chemistry. semanticscholar.org
Advanced Analytical Techniques for Identification and Quantification
Chromatographic-Mass Spectrometric Approaches
Chromatography coupled with mass spectrometry is a cornerstone of modern analytical chemistry, providing both separation and identification of volatile and semi-volatile compounds.
Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the analysis of fragrance allergens in diverse and complex matrices, including cosmetic products. thermofisher.comintertek.com The process involves the separation of volatile compounds in a gas chromatograph followed by their detection and identification by a mass spectrometer.
For the identification of delta-Iraldeine, the mass spectrometer ionizes the molecule, typically using electron ionization (EI), which causes the molecule to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for the compound. The molecular ion peak (the molecule with one electron removed) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
Based on predicted spectral data for delta-Methylionone (a synonym for this compound), the following table outlines the expected major fragment ions. The fragmentation of ionone (B8125255) and its derivatives often involves characteristic cleavages of the molecular structure. researchgate.netaaup.edu
Table 1: Predicted Electron Ionization (EI) Mass Spectral Data for this compound
| m/z (Mass-to-Charge Ratio) | Predicted Relative Intensity (%) | Possible Fragment Ion |
| 43 | 100 | [C3H7]+ or [CH3CO]+ |
| 93 | 65 | [C7H9]+ |
| 121 | 55 | [C9H13]+ |
| 136 | 40 | [C9H12O]+• |
| 191 | 70 | [M-CH3]+ |
| 206 | 30 | [M]+• (Molecular Ion) |
This data is based on predicted mass spectra and may vary from experimental results.
The identification of this compound in a sample is achieved by comparing its experimentally obtained mass spectrum and retention index with those of a reference standard or with entries in a spectral library. chromtech.net.au Retention indices provide a standardized measure of a compound's elution time on a specific GC column, aiding in the differentiation of isomers. chromtech.net.au
For highly complex samples containing numerous isomers, such as fragrance mixtures, one-dimensional GC-MS may not provide sufficient separation. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and resolution by employing two columns with different stationary phases. gcms.czamazonaws.com
When coupled with a high-resolution time-of-flight mass spectrometer (HR-ToF-MS), this technique becomes a powerful tool for the analysis of trace-level compounds in challenging matrices. nih.gov The high resolving power and mass accuracy of the ToF analyzer allow for the elemental composition of ions to be determined, greatly increasing the confidence in compound identification. researchgate.net
In the context of this compound analysis, GC×GC would be particularly advantageous for separating it from its isomers (alpha-, beta-, and gamma-iraldeine) and other structurally similar fragrance compounds that may co-elute in a one-dimensional GC system. amazonaws.com The resulting three-dimensional data (retention time on the first column, retention time on the second column, and mass-to-charge ratio) provides a highly detailed chemical fingerprint of the sample. gcms.cz
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is a significant advantage over nominal mass measurements provided by standard mass spectrometers.
The Orbitrap mass analyzer is a high-resolution mass spectrometer that offers excellent mass accuracy and sensitivity. thermofisher.comgcms.cz When coupled with gas chromatography, GC-Orbitrap-MS is a powerful tool for the confident identification and quantification of compounds in complex mixtures. thermofisher.comgcms.cz
For this compound, which has a chemical formula of C14H22O, the theoretical monoisotopic mass can be calculated with high precision. This exact mass is a critical parameter for its identification using GC-Orbitrap-MS.
Table 2: Exact Mass Information for this compound
| Compound Name | Chemical Formula | Monoisotopic Molecular Weight (Da) |
| This compound | C14H22O | 206.167065 |
The ability of the Orbitrap to provide sub-ppm mass accuracy allows for the confident assignment of the elemental composition of the molecular ion and its fragments, significantly reducing the number of potential candidate structures for an unknown peak. thermofisher.com This is particularly valuable in the analysis of fragrance allergens, where unambiguous identification is crucial. thermofisher.comgcms.cz
Quadrupole time-of-flight (QToF) mass spectrometry is another high-resolution technique that combines a quadrupole mass filter with a time-of-flight mass analyzer. This hybrid instrument allows for both high-resolution full-scan mass spectra and tandem mass spectrometry (MS/MS) experiments, providing detailed structural information.
In the analysis of this compound and other fragrance compounds, QToF-MS can be used to obtain accurate mass measurements of both the precursor ion (the molecular ion) and its fragment ions. This additional dimension of data from MS/MS experiments aids in the structural elucidation of the molecule and helps to differentiate it from its isomers.
Non-Target and Suspect Screening Methodologies for Environmental Analysis
Non-target and suspect screening are advanced analytical strategies used to identify a wide range of chemicals in environmental and other complex samples without prior knowledge of their presence. nsf.govnih.govjhu.edu These approaches are particularly relevant for monitoring emerging contaminants, such as fragrance ingredients, in the environment.
In a suspect screening workflow, a list of potential compounds of interest, which could include this compound and other fragrance allergens, is created. researchgate.netnih.gov High-resolution mass spectrometry data is then acquired and screened for the presence of the exact masses of the compounds on the suspect list.
In non-target screening , the goal is to identify any compounds present in the sample that are above a certain detection threshold. This is a more exploratory approach that can lead to the discovery of new or unexpected contaminants. nsf.govnih.gov
Both methodologies rely heavily on high-resolution mass spectrometry, such as GC-Orbitrap-MS or GC-QToF-MS, to provide the accurate mass data necessary for tentative compound identification. researchgate.netnih.gov Subsequent confirmation of the identity of any detected compounds, including this compound, would require comparison with a reference standard. These screening methods are increasingly being used to assess the presence of personal care product ingredients in various environmental compartments.
Method Validation and Confidence Levels in Compound Identification
Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. It provides objective evidence that the method is reliable, reproducible, and accurate for the quantification of this compound. The validation of analytical methods for fragrance compounds is guided by international standards and typically involves the assessment of several key performance characteristics.
Method Validation Parameters
The validation of a quantitative method for this compound would typically include the evaluation of the following parameters:
Linearity: This establishes the relationship between the concentration of this compound and the instrumental response. A calibration curve is generated by analyzing a series of standards at different concentrations. The linearity is typically evaluated by the coefficient of determination (r²), which should ideally be close to 1. For fragrance allergens, good linearity is often achieved with r² values greater than 0.99 nih.gov.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio, with a common acceptance criterion being a ratio of 3 for LOD and 10 for LOQ . For fragrance allergens in cosmetic products, LOQs in the low mg/kg range are often reported nih.gov.
Accuracy: This refers to the closeness of the measured concentration to the true value. It is typically assessed by analyzing spiked samples with known concentrations of this compound and calculating the percent recovery. Recoveries in the range of 80-120% are generally considered acceptable for trace analysis in complex matrices.
Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For fragrance analysis, RSD values below 15% are often targeted.
Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as isomers or matrix components. In the context of this compound, this means the method must be able to distinguish it from other methyl ionone isomers. This is primarily achieved through chromatographic separation and the specificity of the mass spectrometric detection.
Representative Method Validation Data for Fragrance Analysis
| Parameter | Typical Acceptance Criteria/Value |
|---|---|
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1-5 mg/kg |
| Limit of Quantitation (LOQ) | 5-15 mg/kg |
| Accuracy (% Recovery) | 80-115% |
| Precision (RSD) | < 15% |
Confidence Levels in Compound Identification
The confidence in the identification of this compound is established through a combination of factors:
Retention Time Matching: The retention time of the peak in the sample chromatogram should match that of a certified reference standard of this compound analyzed under the same chromatographic conditions. The use of retention indexing, where the retention time is normalized to that of a series of n-alkanes, can further increase the confidence in identification across different instruments and laboratories mdpi.com.
Mass Spectral Library Matching: The mass spectrum of the analyte peak in the sample should show a high degree of similarity to the mass spectrum of the reference standard or to a spectrum from a validated commercial or in-house spectral library. A match factor of over 80% is often considered a good indication of a correct identification chromatographyonline.com.
Ion Ratio Confirmation: For quantitative analysis using SIM or MS/MS, the relative abundance of two or more characteristic ions for this compound is monitored. The ratio of these ions in the sample should be within a specified tolerance (e.g., ±20%) of the ratio observed for the reference standard. This provides an additional layer of confirmation and helps to distinguish the analyte from co-eluting interferences chromatographyonline.com.
The highest level of confidence in the identification of this compound is achieved when all three of these criteria are met. The use of high-resolution mass spectrometry (HRMS) can further enhance identification confidence by providing accurate mass measurements, which can be used to determine the elemental composition of the molecule thermofisher.comchromatographyonline.com.
Mechanistic Investigations of Biological Activity in Silico and in Vitro Frameworks
Molecular Docking Studies and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, providing insights into ligand-receptor interactions. This method is crucial for understanding potential biological activities at a molecular level.
In silico studies have investigated the potential interactions of various compounds, including ionone (B8125255) derivatives, with key oncogenic proteins involved in cancer progression. Delta-Iraldeine has been included in broader analyses examining phytochemicals for their potential inhibitory effects on proteins like PI3Kα (PIK3CA) and BCL2, which are frequently dysregulated in various cancers. PI3Kα is a critical enzyme in cell survival, differentiation, and proliferation pathways, while BCL2 is a key regulator of apoptosis, often overexpressed in cancer cells to promote survival.
One study included this compound in a molecular docking analysis to identify potential antagonistic ligands against PIK3CA and BCL2 proteins, often targeted in cancer therapy biomedpharmajournal.orgresearchgate.netresearchgate.net. While this compound was listed with its molecular properties (C₁₄H₂₂O, 206.32 MW), the detailed interaction data, such as specific binding site amino acids or quantitative binding scores, were not extensively reported for this compound itself within this context. The primary focus of such studies is often on identifying potent ligands from natural extracts, and this compound may have been included as a reference or a component of a complex mixture.
Table 1: this compound in Molecular Docking Studies Against Oncogenic Proteins
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Binding Score (if specified) | Target Protein | Study Context |
| This compound | C₁₄H₂₂O | 206.32 | 3.59 (context unclear) | PI3Kα, BCL2 | Screening of Carica papaya leaf extract phytochemicals for anticancer activity |
Note: The "Binding Score" for this compound in reference biomedpharmajournal.org is listed as 3.59, but the specific units or context (e.g., docking score, affinity) are not explicitly defined in the provided snippet, and the subsequent columns detailing amino acid interactions are blank for this compound.
The gastric H+-K+-ATPase is the primary proton pump responsible for acid secretion in the stomach, making it a crucial target for antiulcer medications, such as proton pump inhibitors (PPIs) nih.govnih.gov. Investigations into compounds that can inhibit this enzyme are vital for developing treatments for acid-related gastrointestinal disorders.
However, based on the available scientific literature, no direct studies or molecular docking analyses specifically investigating the inhibition of the gastric H+-K+-ATPase by this compound have been identified. While research exists on the general inhibition of this enzyme by various chemical classes, including ionone derivatives in broader contexts, specific data linking this compound to this particular mechanism of action is absent in the reviewed sources.
Structure-Activity Relationship (SAR) Exploration for Bioactive Potential
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. For ionone derivatives, computational approaches are increasingly utilized to elucidate these relationships.
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are instrumental in analyzing the SAR of ionone derivatives. These approaches consider various molecular properties such as functional groups, stereochemistry, size, shape, and electronic effects to correlate them with observed biological activities japsonline.com. For instance, studies on ionone-based chalcones have employed QSAR techniques like Comparative Molecular Field Analysis (CoMFA), Comparative Similarity Indices Analysis (CoMSIA), and Hologram Quantitative Structure Activity Relationship (HQSAR), alongside molecular docking, to predict and understand their anti-prostate cancer activity researchgate.net. These analyses help identify key structural features that enhance or diminish activity.
Research on β-ionone and its derivatives has indicated a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities, although the precise structure-activity relationships are still being elucidated mdpi.com. Studies have shown that modifications to the ionone structure, such as substitutions on the aromatic ring, can significantly influence activity, with ortho-substituted derivatives sometimes exhibiting stronger anti-cancer effects compared to meta- or para-substituted ones nih.govfrontiersin.org. As this compound is an ionone derivative, these general SAR principles for the ionone scaffold are relevant for understanding its potential bioactivity.
The interaction between a ligand and its receptor is governed by principles of molecular complementarity, where the shape and chemical properties of both molecules must align for high-affinity binding derangedphysiology.com. For ionone derivatives, specific structural features dictate their binding to various biological targets. The β-ionone moiety, for example, has been identified as a ligand for the olfactory receptor OR51E2, influencing cellular processes through this interaction mdpi.comnih.gov.
While specific hierarchical rules for this compound's binding are not detailed, general principles suggest that modifications to the cyclohexene (B86901) ring, the side chain, and the carbonyl group of ionone structures can influence receptor binding affinity and specificity. Computational SAR studies often identify pharmacophoric features—specific three-dimensional arrangements of functional groups—that are critical for interaction with a target protein's binding site. These studies can reveal how subtle changes in a molecule's structure, such as the position of methyl groups or the saturation of double bonds, can lead to different binding modes and biological outcomes.
Potential Modulatory Effects on Enzyme Systems and Cellular Processes
Ionone derivatives, including β-ionone, have been shown to modulate various enzyme systems and cellular processes, suggesting potential broader biological roles beyond their fragrance applications.
β-Ionone has been implicated in regulating the activity and expression of cell cycle regulatory proteins, pro-apoptotic and anti-apoptotic proteins, HMG-CoA reductase, and pro-inflammatory mediators mdpi.com. Specifically, β-ionone's activation of the olfactory receptor OR51E2 has been linked to downstream signaling cascades involving adenylyl cyclase, ERK1/2, and AKT, which can influence cell migration and proliferation nih.gov. In cancer cells, β-ionone has been observed to downregulate extracellular signal-regulated kinase (ERK), upregulate p38 and Jun N-terminal kinase (JNK), and affect phosphatidylinositol 3-kinase (PI3K)-AKT pathway signaling researchgate.net. These pathways are critical in cell growth, survival, and apoptosis, making them significant targets in cancer research.
Given that this compound is an ionone derivative, it is plausible that it may share some of these modulatory effects on cellular processes. Its inclusion in docking studies targeting PI3Kα and BCL2 further suggests an interest in its potential impact on cancer-related cellular pathways biomedpharmajournal.orgresearchgate.netresearchgate.net. However, specific experimental validation of these effects for this compound itself would be required to confirm these potential mechanisms of action.
Hypothesized Involvement in Cellular Signaling Pathways and Biological Networks
The investigation into the precise mechanisms by which this compound influences cellular signaling pathways and broader biological networks is an evolving area of scientific inquiry. Current understanding is largely derived from in silico analyses and general classifications, suggesting potential roles in fundamental cellular communication and regulatory processes.
Cellular Signaling Pathways
Research has begun to explore this compound's potential interactions with key cellular signaling cascades. Notably, in silico studies, employing molecular docking techniques, have examined the compound's capacity to interact with critical molecular targets involved in cell survival and proliferation biomedpharmajournal.orgresearchgate.net. Specifically, this compound has been computationally assessed for its binding affinity to PIK3CA, a component of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, and to BCL-2, a protein that inhibits apoptosis biomedpharmajournal.orgresearchgate.net. The PI3K/AKT pathway is a central regulator of cellular functions, including cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently implicated in various disease states, particularly cancer biomedpharmajournal.orgresearchgate.netfrontiersin.org. The in silico findings propose that this compound may act as a ligand capable of modulating these pathways, thereby potentially influencing cell fate decisions biomedpharmajournal.orgresearchgate.net.
Beyond specific pathway analyses, this compound has been broadly categorized as a compound associated with "Cell signaling" hmdb.cafoodb.ca. This general classification underscores its potential to participate in or influence the complex communication systems within cells. Furthermore, some investigations into plant extracts containing this compound suggest the presence of antioxidant compounds that protect cellular targets from oxidative damage researchgate.net. While this is an indirect link, antioxidants can play a role in maintaining cellular homeostasis by preventing damage that might otherwise disrupt signaling cascades sensitive to reactive oxygen species or cellular stress.
Biological Networks
Understanding a compound's role within biological networks requires mapping its interactions with multiple cellular components and pathways to discern its position in the broader regulatory landscape arxiv.orgillinois.edunih.gov. In silico methodologies are instrumental in constructing and analyzing these intricate networks, enabling the simulation of how molecular perturbations propagate through cellular systems arxiv.orgnih.govplos.org.
While a comprehensive mapping of this compound's interactions within extensive biological networks is still under development, its hypothesized engagement with fundamental signaling pathways, such as the PI3K/AKT pathway, suggests it could function as a modulator within these larger systems. Identifying its specific molecular targets and elucidating its downstream effects are crucial steps towards defining its role in the complex web of biological networks that govern cellular functions.
| Signaling Pathway/Biological Process | Molecular Target(s) | Evidence Type | Hypothesized Role/Effect |
| Cell Signaling | General | Classification | Modulates cellular communication |
| PI3K/AKT Pathway | PIK3CA, BCL-2 | In silico (Molecular Docking) | Potential modulation of cell proliferation, survival, and transformation |
| Antioxidant Activity | Cellular targets | Preliminary/Indirect observation | Protection against oxidative damage, potentially preserving signaling integrity |
Compounds Mentioned:
this compound
Future Directions and Emerging Research Avenues
Comprehensive Metabolomics and Proteomics for Holistic Biological Understanding
Understanding the presence and role of delta-Iraldeine in natural systems requires comprehensive analytical approaches. Metabolomic studies, such as those employing Gas Chromatography-Mass Spectrometry (GC-MS), have identified this compound as a characteristic compound in Davallia fern species. These analyses have indicated that this compound can be present in significant concentrations, particularly in specific geographical locations within the Mentawai Islands atlantis-press.comresearchgate.net. The relative abundance of metabolites is often visualized through heatmaps, where darker colors can signify higher concentrations, as observed for this compound and trans-13-Octadecenoic acid in Davallia extracts atlantis-press.com.
Q & A
Q. How can researchers ethically prioritize this compound studies amid competing hypotheses?
- Methodological Answer : Use a decision matrix to weigh factors like clinical relevance, resource availability, and feasibility. Engage in peer discussions (preprints, conferences) to identify understudied areas. Adhere to institutional review boards (IRBs) for studies involving human-derived samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
